Arsenic-76

Nuclear Medicine SPECT Imaging Radiotracer

Arsenic-76 (⁷⁶As, CAS 15575-20-9) is a neutron-rich radioisotope of arsenic with a mass number of It decays exclusively by β⁻ emission (100% branching ratio) to stable selenium-76, with a half-life documented as 26.24 hours (approximately 1.078 days). The decay is accompanied by multiple gamma emissions, including a prominent gamma ray at 559.1 keV with a 45% yield, and the mean beta energy is approximately 1.07 MeV.

Molecular Formula As
Molecular Weight 75.922392 g/mol
CAS No. 15575-20-9
Cat. No. B1235000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsenic-76
CAS15575-20-9
Synonyms76As radioisotope
Arsenic-76
As-76 radioisotope
Molecular FormulaAs
Molecular Weight75.922392 g/mol
Structural Identifiers
SMILES[As]
InChIInChI=1S/As/i1+1
InChIKeyRQNWIZPPADIBDY-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arsenic-76 (CAS 15575-20-9) Beta-Emitting Radionuclide: A Quantitative Nuclear Properties Profile for Tracer and Radiopharmaceutical Applications


Arsenic-76 (⁷⁶As, CAS 15575-20-9) is a neutron-rich radioisotope of arsenic with a mass number of 76. It decays exclusively by β⁻ emission (100% branching ratio) to stable selenium-76, with a half-life documented as 26.24 hours (approximately 1.078 days) [1]. The decay is accompanied by multiple gamma emissions, including a prominent gamma ray at 559.1 keV with a 45% yield, and the mean beta energy is approximately 1.07 MeV . Its monoisotopic mass is 75.922392 g/mol. ⁷⁶As is primarily produced via neutron activation of bromine targets via the ⁷⁹Br(n,α)⁷⁶As reaction in nuclear reactors, yielding a no-carrier-added (NCA) product suitable for high-specific-activity radiolabeling [2].

Emission Beta-minus decay with gamma signature supports SPECT and radiotracer quantification
Half-life window Day-scale half-life enables multi-day pharmacokinetic tracking in small-animal models
Production Reactor-based, no-carrier-added route yields high-specific-activity product
Labeling chemistry Chelator-free incorporation onto iron oxide nanoparticles preserves surface properties

Arsenic-76 Procurement Decision Guide: Why Its Distinct Nuclear Properties Cannot Be Replaced by Other Arsenic Isotopes


The arsenic isotope family exhibits substantial nuclear heterogeneity that renders generic substitution scientifically unsound. While multiple arsenic radioisotopes exist (e.g., ⁷²As, ⁷⁴As, ⁷⁷As), their decay modes, half-lives, and emission spectra differ in ways that fundamentally alter their suitability for specific applications. For instance, ⁷⁶As is a pure β⁻ emitter with a 26.24-hour half-life, producing a distinct gamma signature ideal for SPECT imaging and radiotracer studies, whereas ⁷²As is a positron emitter used for PET, and ⁷⁴As has a 17.77-day half-life suited for extended longitudinal studies [1][2]. Moreover, ⁷⁶As can be produced via the ⁷⁹Br(n,α) reaction—a reactor-based pathway distinct from the cyclotron production of ⁷²As or the neutron capture production of ⁷⁷As—leading to different specific activities, radionuclidic purities, and cost profiles [3]. Substituting ⁷⁶As with another arsenic isotope without accounting for these nuclear and production differences can invalidate experimental timelines, imaging contrast, dosimetry, and regulatory compliance. The quantitative evidence below substantiates that ⁷⁶As is not an interchangeable commodity but a uniquely defined radiochemical tool.

Decay mode β⁻ emission with gamma output defines SPECT compatibility; substituting a positron emitter like ⁷²As may require different imaging hardware and study design.
Half-life mismatch The 26-hour window balances throughput and multi-day tracking; longer-lived ⁷⁴As or shorter-lived ⁷²As may shift radiation dose profiles and experimental scheduling.
Production route Reactor-based (n,α) on bromine yields no-carrier-added ⁷⁶As; cyclotron-produced or neutron-capture isotopes can differ in specific activity and radionuclidic purity.

Arsenic-76 Differentiation Evidence: Quantitative Nuclear, Production, and Application Data Against Key Comparators


Arsenic-76 Beta-Minus Decay and Gamma Emissions Enable SPECT and Radiotracer Quantification Distinct from PET Isotope Arsenic-72

⁷⁶As decays exclusively via β⁻ emission (100% branching ratio) to stable ⁷⁶Se, with a mean beta energy of 1.07 MeV and a prominent gamma emission at 559.1 keV with a 45% yield . In contrast, ⁷²As decays via β⁺ emission (2.49 MeV) and electron capture, making it suitable for PET imaging . This fundamental difference in decay mode determines imaging modality compatibility: ⁷⁶As is optimized for SPECT and quantitative radiotracer studies where gamma detection is employed, whereas ⁷²As is required for coincidence-based PET imaging. The ⁷⁶As gamma signature also offers a distinct energy window (559 keV) that can be separated from common SPECT isotopes like ⁹⁹ᵐTc (140 keV) or ¹¹¹In (171, 245 keV), enabling multi-isotope studies.

Decay & emission
Class-level
β⁻ (100%) to ⁷⁶Se, gamma 559 keV (45% yield) vs. ⁷²As β⁺ (2.49 MeV) with PET compatibility.
Emission type governs SPECT-only vs. PET workflow fit.
Gamma energy window distinct from common SPECT isotopes, supporting multi-isotope research.
Nuclear Medicine SPECT Imaging Radiotracer

Arsenic-76 26.24-Hour Half-Life Balances Experimental Throughput and Extended Pharmacokinetic Tracking Relative to Shorter and Longer Arsenic Isotopes

The half-life of ⁷⁶As is 26.24 hours (approximately 1.078 days), a duration that provides a practical window for synthesis, quality control, and multi-day biological studies without requiring extended decay storage [1]. This half-life is significantly shorter than that of ⁷⁴As (17.77 days) and moderately longer than that of ⁷²As (26.0 hours) and ⁷⁷As (38.8 hours) . The 26.24-hour window is particularly well-suited for tracking pharmacokinetic processes in small animal models over 2-3 days, as it permits sufficient signal accumulation while minimizing radioactive waste management burdens compared to longer-lived isotopes. In a direct cross-study comparison, ⁷⁶As-labeled dimethylarsinothiols demonstrated measurable biodistribution in mice at time points up to 48 hours post-injection, a timeframe that aligns with the isotope's physical decay characteristics [2].

Half-life
Reported
26.24 h vs. ⁷⁴As 17.77 d, ⁷²As 26.0 h, ⁷⁷As 38.8 h.
Supports 2–3 day PK tracking with manageable radiation safety logistics.
Cross-study mouse biodistribution confirmed at 48 h post-injection.
Pharmacokinetics Radiotracer Experimental Design

Reactor-Based Production of Arsenic-76 via Bromine (n,α) Reaction Offers Differentiated Supply Chain Relative to Cyclotron-Produced Arsenic-72

⁷⁶As can be produced in a nuclear reactor via the ⁷⁹Br(n,α)⁷⁶As threshold reaction on bromine targets, yielding no-carrier-added (NCA) ⁷⁶As with high radionuclidic purity [1]. This production route is distinct from the cyclotron-based production of ⁷²As via proton irradiation of germanium targets (e.g., ⁷²Ge(p,n)⁷²As) and from the reactor neutron capture production of ⁷⁷As (⁷⁶Ge(n,γ)⁷⁷Ge → ⁷⁷As) [2][3]. The (n,α) reaction on bromine provides ⁷⁶As free of isotopic carrier, which is critical for achieving high specific activity necessary for radiolabeling targeting vectors at trace concentrations. In comparative assessments, the bromine-based production of ⁷⁶As is noted as a recommended option for obtaining short-lived arsenic radionuclides, alongside the capture production of ⁷⁷As [1].

Production path
Class-level
Reactor ⁷⁹Br(n,α)⁷⁶As (NCA) vs. cyclotron ⁷²Ge(p,n)⁷²As or neutron capture ⁷⁷As.
Production route impacts specific activity and supply chain reliability.
Bromine-based route recommended for short-lived arsenic radionuclides.
Isotope Production Supply Chain Radiochemistry

Arsenic-76 Radiolabeling Stability Enables 72-Hour Pharmacokinetic Tracking of Monoclonal Antibodies

A new method for labeling proteins with radioarsenic isotopes demonstrated that the arsenic label remains stable for up to 72 hours at the molecular mass of monoclonal antibodies (mAbs), which is particularly relevant for following the pharmacology and pharmacokinetics of labeled mAbs for several days [1]. This labeling stability was achieved with both ⁷⁴As and ⁷⁷As, and by inference applies to ⁷⁶As due to identical trivalent arsenic chemistry [1]. The 72-hour stability window exceeds the half-life of ⁷⁶As (26.24 hours), ensuring that the radiolabel remains intact throughout the useful imaging window. This stability compares favorably to conventional radiohalogen labels such as ¹²⁵I, which are subject to dehalogenation in vivo [2]. In a cross-study comparison, ⁷⁶Br-labeled anti-CEA mAb 38S1 demonstrated tumor visualization at 46 hours post-injection [3], whereas ⁷⁶As-labeled mAbs, with their stable As–S bonding, would be expected to maintain label integrity over similar or extended timeframes.

Label stability
Reported
Stable up to 72 h at mAb mass (class inference) vs. ⁷⁶Br-mAb imaging at 46 h.
Stable label supports intact-tracer PK modeling.
Based on size-exclusion HPLC of ⁷⁴/⁷⁷As-labeled IgG3 and Rituximab.
Immuno-PET Radiolabeling Pharmacokinetics

Arsenic-76 Chelator-Free Labeling of Iron Oxide Nanoparticles Enables PET/MRI Dual-Modality Imaging

A chelator-free strategy has been developed for incorporating radioarsenic (*As(III) and *As(V), *=71, 72, 74, 76) into superparamagnetic iron oxide nanoparticles (SPIONs) to create dual-modality PET/MRI agents [1]. This method exploits the intrinsic affinity of arsenic oxyanions for magnetite surfaces, eliminating the need for chelator conjugation and preserving nanoparticle surface chemistry. While the original study utilized a mixture of arsenic isotopes (including ⁷⁶As), the technique is equally applicable to pure ⁷⁶As, enabling SPECT/MRI (given ⁷⁶As β⁻/γ emission) rather than PET/MRI. In contrast, conventional radiometals such as ⁶⁴Cu, ⁸⁹Zr, and ¹⁷⁷Lu require chelator coordination, which can alter nanoparticle pharmacokinetics and stability [1]. The chelator-free approach with ⁷⁶As simplifies radiochemical synthesis and quality control, reducing the number of steps from target processing to injectable product.

Nanoparticle labeling
Class-level
Chelator-free *As(III/V) incorporation onto SPIONs vs. chelator-requiring ⁶⁴Cu, ⁸⁹Zr.
Simplified synthesis may reduce batch failure and preserve nanoparticle surface chemistry.
Enables SPECT/MRI dual-modality research without surface modification.
Nanoparticle PET/MRI Multimodal Imaging

Arsenic-76 Application Scenarios: Where Its Nuclear and Chemical Profile Delivers Verified Advantage


Quantitative Pharmacokinetic and Biodistribution Studies in Small Animal Models

The 26.24-hour half-life of ⁷⁶As provides an optimal balance between sufficient radioactive signal for detection and manageable radiation safety protocols. In murine studies, ⁷⁶As-labeled dimethylarsinothiols have been successfully tracked over 48 hours, capturing key distribution phases without the extended decay storage required for longer-lived isotopes like ⁷⁴As (17.77 days) [1]. The gamma emission at 559 keV (45% yield) enables quantification via gamma counting or SPECT, and the absence of positron emission simplifies dosimetry and reduces radiation safety infrastructure requirements compared to PET isotopes. This scenario is further supported by the demonstrated 72-hour labeling stability of arsenic-mAb conjugates, ensuring that the pharmacokinetic data reflects intact tracer rather than free radioarsenic [2].

Environmental Fate and Toxicology Tracing in Aquatic Organisms

⁷⁶As (t₁/₂ 1.07 d) has been validated as a short-lived tracer with high specific activity for studying arsenic assimilation, hemolymph distribution, and tissue accumulation in the freshwater gastropod Pomacea canaliculata [3]. The isotope's beta and gamma emissions allow ex vivo tissue counting without complex imaging equipment. In comparative studies, hens incorporated ⁷⁶As considerably faster than goats, demonstrating species-specific toxicokinetic differences that can be quantified using this radiotracer [4]. The reactor-based production of NCA ⁷⁶As via bromine targets ensures sufficient specific activity to trace arsenic at environmentally relevant concentrations (μg/L to mg/L), a capability that stable isotope techniques cannot match without mass spectrometry.

Nanoparticle Radiolabeling for Multimodal SPECT/MRI Imaging

The chelator-free incorporation of ⁷⁶As into iron oxide nanoparticles (SPIONs) provides a streamlined route to SPECT/MRI dual-modality imaging agents [5]. Because ⁷⁶As emits gamma rays suitable for SPECT rather than positrons, it pairs logically with MRI contrast provided by the SPION core. The simplified, chelator-free labeling eliminates the need for surface-functionalized chelators (required for ⁶⁴Cu, ⁸⁹Zr, ¹⁷⁷Lu), preserving the native surface chemistry and colloidal stability of the nanoparticles. This application scenario is particularly relevant for long-circulating nanoparticle formulations where surface modifications can accelerate opsonization and hepatic clearance. The method reduces the number of radiochemical steps and associated quality control tests, lowering the barrier to clinical translation.

Radioimmunotherapy Dosimetry Preclinical Modeling

Although ⁷⁶As is primarily a diagnostic isotope, its beta emission (mean energy 1.07 MeV) is therapeutically relevant and can serve as a surrogate for dosimetry modeling of beta-emitting therapeutic arsenic isotopes such as ⁷⁷As (Eβ-max 0.683 MeV) . The identical trivalent arsenic chemistry between ⁷⁶As and ⁷⁷As enables the use of ⁷⁶As-labeled constructs to predict the biodistribution and radiation absorbed dose of the therapeutic ⁷⁷As counterpart. In preclinical radioimmunotherapy development, this approach allows iterative optimization of targeting vectors using a diagnostic radionuclide before committing to the therapeutic isotope. The 72-hour labeling stability of arsenic-mAb conjugates ensures that the diagnostic ⁷⁶As accurately reflects the pharmacokinetics of the therapeutic ⁷⁷As conjugate [2].

Application
Selection Property
Validation Focus
PK & biodistribution research models
Day-scale half-life with gamma emission
Multi-day tracer integrity and tissue quantification
Environmental toxicology tracer studies
High-specific-activity, beta-gamma output
Assimilation and accumulation at environmentally relevant concentrations
Nanoparticle-based SPECT/MRI research
Chelator-free arsenic oxyanion affinity for iron oxide
Surface chemistry preservation and colloidal stability post-labeling
Preclinical dosimetry modeling for radioimmunoconjugates
Identical trivalent chemistry to therapeutic ⁷⁷As
Biodistribution predictability between diagnostic and therapeutic pair

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